N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide
Overview
Description
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzenesulfonamide group linked to a nitro-substituted trifluoromethylphenyl group via an ethylamine bridge. The presence of both nitro and trifluoromethyl groups imparts significant reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide typically involves a multi-step process:
Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the trifluoromethyl group.
Amidation: The nitro-substituted trifluoromethylphenylamine is then reacted with ethylene diamine under controlled conditions to form the intermediate ethylamine derivative.
Sulfonation: Finally, the intermediate is treated with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps, and large-scale sulfonation reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl bridge, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral medium, or hydrogen peroxide in the presence of a catalyst.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted sulfonamides.
Oxidation: Oxidized derivatives of the ethylamine bridge or the aromatic ring.
Scientific Research Applications
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate or by blocking the active site. The nitro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)methanesulfonamide
- N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Uniqueness
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which significantly influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S/c16-15(17,18)11-6-7-13(14(10-11)21(22)23)19-8-9-20-26(24,25)12-4-2-1-3-5-12/h1-7,10,19-20H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAIVXUSZYABFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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